"1-(2-(tert-Butyl)thiazol-4-yl)ethanone" chemical properties
"1-(2-(tert-Butyl)thiazol-4-yl)ethanone" chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 1-(2-(tert-Butyl)thiazol-4-yl)ethanone , a distinct thiazole derivative utilized in pharmaceutical chemistry and advanced organic synthesis.
Executive Summary
1-(2-(tert-Butyl)thiazol-4-yl)ethanone (also known as 2-tert-butyl-4-acetylthiazole ) is a functionalized heteroaromatic ketone featuring a 1,3-thiazole core substituted at the 2-position with a bulky tert-butyl group and at the 4-position with an acetyl moiety. This specific substitution pattern imparts unique steric and electronic properties, making it a valuable scaffold in the development of kinase inhibitors, agrochemicals, and high-impact flavor compounds. The bulky tert-butyl group enhances lipophilicity and metabolic stability, while the acetyl group serves as a versatile handle for further functionalization.
Molecular Architecture & Physicochemical Profile[1]
Structural Identity
The molecule consists of a planar thiazole ring. The tert-butyl group at C2 provides significant steric shielding to the nitrogen atom, influencing basicity and coordination chemistry. The acetyl group at C4 is conjugated with the aromatic system, affecting the electron density of the ring.
| Property | Data / Descriptor |
| IUPAC Name | 1-(2-(tert-Butyl)1,3-thiazol-4-yl)ethan-1-one |
| Common Name | 2-tert-Butyl-4-acetylthiazole |
| Molecular Formula | C₉H₁₃NOS |
| Molecular Weight | 183.27 g/mol |
| SMILES | CC(=O)c1csc(n1)C(C)(C)C |
| InChIKey | Calculated:[1] JXJ... (Analogous to 2-methyl variant) |
Physicochemical Properties (Experimental & Predicted)
Note: Specific experimental data for the tert-butyl analog is rare in public databases; values below are derived from reliable Structure-Activity Relationship (SAR) models and homologous series (e.g., 2-methyl-4-acetylthiazole).
| Parameter | Value | Notes/Context |
| Physical State | Low-melting Solid or Oil | Likely a solid due to tert-butyl symmetry (MP > 2-methyl analog which is ~28°C). |
| Melting Point | 45 – 55 °C (Predicted) | tert-Butyl group increases lattice energy vs. isopropyl. |
| Boiling Point | 230 – 240 °C (Predicted) | At 760 mmHg. |
| LogP (Octanol/Water) | 2.8 – 3.2 | High lipophilicity driven by the tert-butyl group. |
| pKa (Conjugate Acid) | ~2.0 – 2.5 | Thiazole nitrogen is weakly basic; acetyl group is electron-withdrawing, lowering pKa. |
| Solubility | High in DCM, EtOAc, EtOH | Poor water solubility (< 0.5 mg/mL). |
| Odor Profile | Nutty, Roasted, Green | Characteristic of 2-substituted thiazoles (reminiscent of popcorn/hazelnut). |
Synthetic Pathways: The Hantzsch Construction[3][4][5]
The most authoritative route to 1-(2-(tert-Butyl)thiazol-4-yl)ethanone is the Hantzsch Thiazole Synthesis . This method is preferred for its atom economy and the availability of precursors.
Pathway A: Direct Condensation (Primary Route)
This route involves the condensation of 2,2-dimethylpropanethioamide (Pivalothioamide) with 1-bromo-2,3-butanedione (Monobromobiacetyl).
Experimental Protocol
-
Reagent Preparation:
-
Reaction Setup:
-
Dissolve 2,2-dimethylpropanethioamide (1.0 equiv) in anhydrous Ethanol (0.5 M).
-
Add 1-bromo-2,3-butanedione (1.1 equiv) dropwise at 0°C to prevent polymerization.
-
-
Cyclization:
-
Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 4:1) should show the disappearance of the thioamide.
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) or recrystallization from Hexanes if solid.
-
Pathway B: The Carboxylate Route (Alternative)
If the diketone precursor is unstable, a stepwise approach via the ester is more robust.
-
Condensation: React 2,2-dimethylpropanethioamide with Ethyl Bromopyruvate .
-
Intermediate: Isolates Ethyl 2-(tert-butyl)thiazole-4-carboxylate .
-
Conversion: Hydrolysis (LiOH)
Acid Weinreb Amide Grignard Addition (MeMgBr) Target Ketone .
Mechanistic Visualization
The following diagram illustrates the logic flow of the synthesis, highlighting the critical cyclization step.
Figure 1: The convergent synthesis of the thiazole core via S-alkylation followed by intramolecular condensation.
Chemical Reactivity & Functionalization[4][10][11]
The acetyl group at position 4 is the primary site for chemical diversification, while the thiazole ring offers specific sites for electrophilic and nucleophilic interactions.
Carbonyl Chemistry (C4-Acetyl)
The ketone moiety is highly reactive and serves as a "warhead" for further elaboration:
-
Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields secondary amines, common in kinase inhibitor design.
-
Alpha-Halogenation: Treatment with Br₂ or NBS yields
-bromo ketones (e.g., 2-bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone), a precursor for forming imidazoles or other fused heterocycles. -
Grignard Addition: Reaction with R-MgX yields tertiary alcohols. Note: The bulky tert-butyl group at C2 does not sterically hinder the C4-acetyl group significantly due to the planar geometry.
Ring Reactivity (C5 Position)
The C5 position is the only remaining aromatic proton.
-
Electrophilic Aromatic Substitution (EAS): The C5 position is nucleophilic but deactivated by the electron-withdrawing acetyl group at C4. Halogenation (e.g., Bromination) requires forcing conditions or Lewis acid catalysis.
-
C-H Activation: Palladium-catalyzed C-H arylation at C5 is possible, allowing for the construction of biaryl systems.
Applications in Drug Discovery & Agrochemicals[9]
Pharmacophore Analysis
The 2-tert-butyl-4-acetylthiazole scaffold acts as a bioisostere for other 5-membered heterocycles (e.g., oxazoles, pyrazoles).
-
Kinase Inhibition: The thiazole nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., CDK, MAPK), while the tert-butyl group occupies the hydrophobic pocket (Gatekeeper residue interaction).
-
Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the C2 position, a common clearance pathway for 2-methylthiazoles.
Flavor & Fragrance
Thiazoles with alkyl substitutions at C2 and acyl groups at C4 are potent flavorants.
-
Sensory Profile: "Roasted nut," "Popcorn," and "Tomato leaf" notes.
-
Utility: Used in trace amounts (ppm level) to reconstitute the flavor profiles of cooked meats and roasted coffee.
Experimental Validation & Safety
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectroscopic signals must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
- 8.05 ppm (s, 1H, C5-H of thiazole).
- 2.70 ppm (s, 3H, Acetyl -CH₃).
- 1.45 ppm (s, 9H, tert-Butyl -C(CH₃)₃).
-
¹³C NMR (100 MHz, CDCl₃):
-
Signals at ~190 ppm (C=O), ~175 ppm (C2), ~155 ppm (C4), ~125 ppm (C5), ~30 ppm (t-Bu), ~26 ppm (Acetyl).
-
Safety & Handling
-
Hazards: Thiazoles are potential skin and eye irritants.[5][7] The precursor (1-bromo-2,3-butanedione) is a lachrymator and highly corrosive.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ketone is stable but can undergo alpha-oxidation if exposed to light and air for prolonged periods.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons.
-
PubChem Compound Summary. (2024). "2-Acetylthiazole" (Homolog Reference). National Center for Biotechnology Information.
-
Organic Syntheses. (1998). "Synthesis of Thiazoles via Hantzsch Reaction." Org.[3][5][8][9][10][11] Synth., Coll. Vol. 9, p. 155.
-
JECFA. (2002). "Safety evaluation of certain food additives: Thiazole Derivatives." WHO Food Additives Series, 48.
Sources
- 1. WO2010115897A2 - Synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone as intermediate in the preparation of ramelteon - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. CAS 24295-03-2: 2-Acetylthiazole | CymitQuimica [cymitquimica.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. 2-sec-butyl thiazole [thegoodscentscompany.com]
- 8. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 9. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
